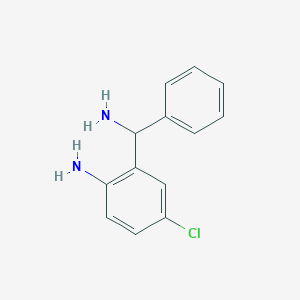
2-Amino-5-chlorbenzhydrylamin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-chlorbenzhydrylamin is an organic compound with significant interest in various fields of chemistry and biology It is characterized by the presence of an amino group and a chlorine atom attached to a benzhydrylamine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chlorbenzhydrylamin typically involves the chlorination of benzhydrylamine derivatives. One common method includes the reaction of benzhydrylamine with chlorinating agents such as sodium hypochlorite or thionyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a two-step process. The first step involves the chlorination of benzhydrylamine using sodium hypochlorite solution and glacial acetic acid as chlorination reagents. The second step includes the reaction of the chlorinated product with ammonia in a high-pressure autoclave, followed by purification through crystallization and filtration .
化学反应分析
Types of Reactions
2-Amino-5-chlorbenzhydrylamin undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction to form amine derivatives.
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases through condensation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of primary or secondary amines.
科学研究应用
2-Amino-5-chlorbenzhydrylamin has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is studied for its potential antimicrobial and antiviral properties.
Industrial Applications: It serves as a precursor in the production of dyes and pigments, as well as in the synthesis of agrochemicals
作用机制
The mechanism of action of 2-Amino-5-chlorbenzhydrylamin involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound is known to inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neural signaling pathways .
相似化合物的比较
Similar Compounds
2-Amino-5-chloropyridine: Similar in structure but contains a pyridine ring instead of a benzhydrylamine structure.
2-Amino-5-chlorobenzamide: Contains an amide group instead of an amine group.
2-Amino-5-chlorobenzophenone: Contains a ketone group instead of an amine group
Uniqueness
2-Amino-5-chlorbenzhydrylamin is unique due to its specific combination of an amino group and a chlorine atom on a benzhydrylamine structure. This unique arrangement imparts distinct chemical reactivity and biological activity, making it valuable in various applications, particularly in medicinal chemistry and industrial processes.
属性
CAS 编号 |
1824-70-0 |
|---|---|
分子式 |
C13H13ClN2 |
分子量 |
232.71 g/mol |
IUPAC 名称 |
2-[amino(phenyl)methyl]-4-chloroaniline |
InChI |
InChI=1S/C13H13ClN2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,13H,15-16H2 |
InChI 键 |
TXTPIGYQTSOFKF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


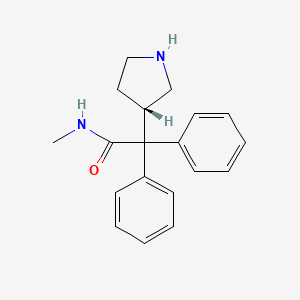
![VNL3-Acid VNL6 (Des-(1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine Fluoro-Venetoclax)](/img/structure/B13864096.png)
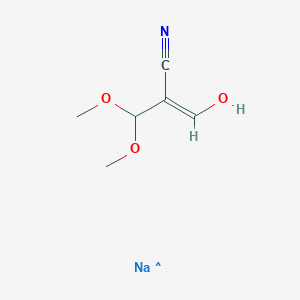

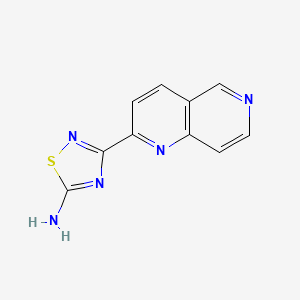
![N-tert-butyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13864128.png)
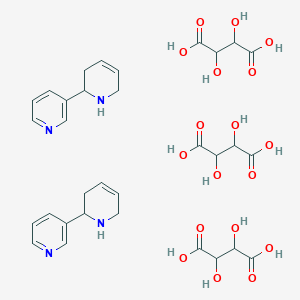

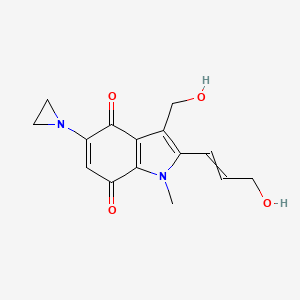
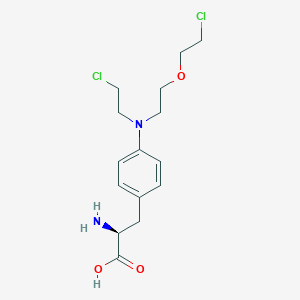

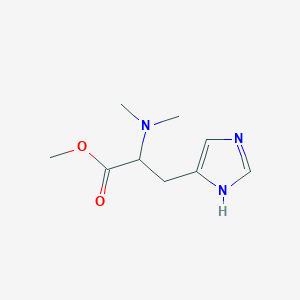
![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione](/img/structure/B13864182.png)
![20-Deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-b-D-glucopyranosyl]-20-(1-piperidinyl)tylonolide](/img/structure/B13864190.png)
